

Application Notes: Kinetin (N6-furfuryladenine) for Inducing Plant Cell Division

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furfuryl tetrahydropyranyladenine*

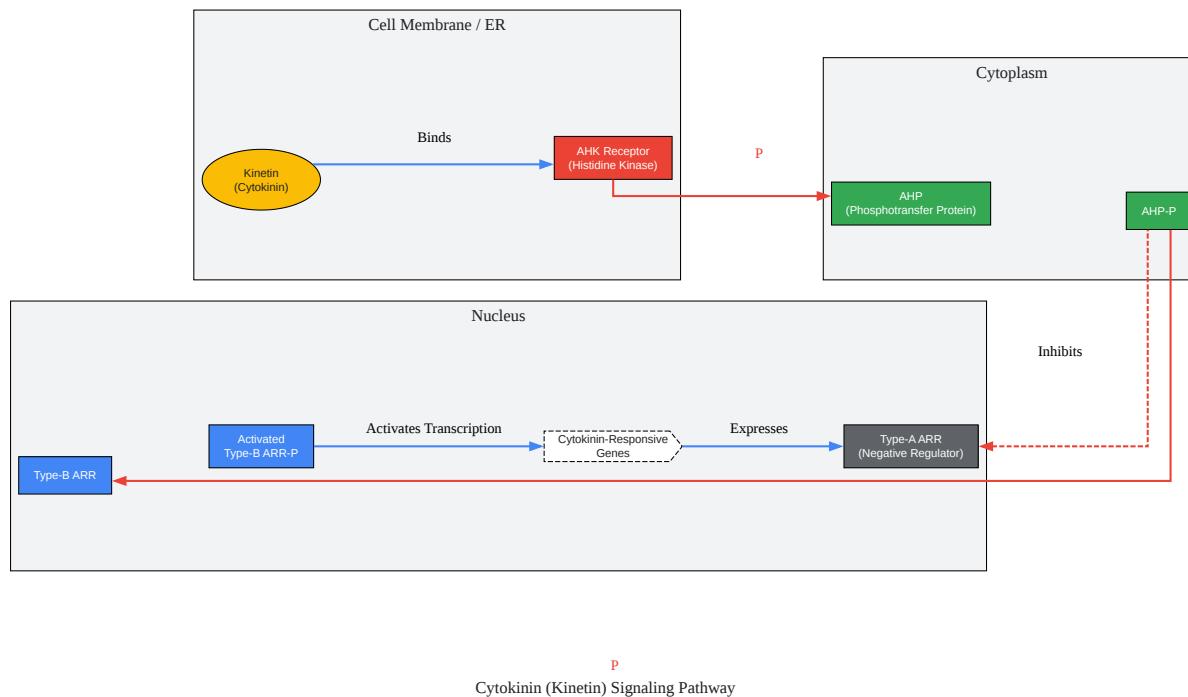
Cat. No.: *B184445*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Furfuryl tetrahydropyranyl adenine" is not a standard chemical name found in scientific literature. These application notes will focus on the well-documented and structurally related synthetic cytokinin, Kinetin (N6-furfuryladenine), based on the "Furfuryl adenine" component of the requested topic.

Introduction


Kinetin (N6-furfuryladenine) is a synthetic cytokinin, a class of plant hormones that primarily promotes cell division (cytokinesis).^{[1][2]} First isolated from autoclaved herring sperm DNA, it is widely used in plant biotechnology and research to stimulate cell proliferation and differentiation.^[3] In plant tissue culture, Kinetin is a crucial component of nutrient media, often used in conjunction with an auxin to induce the formation of callus (an undifferentiated mass of cells) and to regenerate shoots and other organs from cultured tissues.^{[3][4][5]} Its ability to delay senescence and influence various growth processes makes it an invaluable tool for micropropagation, genetic engineering, and studying plant development.^{[1][6]}

Mechanism of Action: Cytokinin Signaling Pathway

Cytokinins like Kinetin trigger a complex signaling cascade known as a multi-step phosphorelay, which is analogous to two-component signaling systems in bacteria.^{[1][7][8]} The signal is transduced from the cell membrane to the nucleus, culminating in the activation of specific genes that drive cell division and other developmental responses.

The key steps are as follows:

- Signal Perception: Kinetin binds to transmembrane histidine kinase (AHK) receptors located in the endoplasmic reticulum membrane.[1][7][9]
- Phosphorelay Initiation: This binding event causes the AHK receptor to autophosphorylate a conserved histidine (His) residue within its structure.[1][9]
- Phosphate Transfer to AHP: The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).[7][9]
- Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm into the nucleus.[8]
- Activation of Response Regulators: Inside the nucleus, the AHP transfers the phosphate group to an aspartate (Asp) residue on a nuclear response regulator (ARR).[8]
- Transcriptional Activation: This activates Type-B ARR, which are transcription factors. The activated Type-B ARR bind to the promoters of cytokinin-responsive genes, turning on their transcription.[1][8] These genes include those directly involved in cell cycle progression.
- Negative Feedback Loop: Among the activated genes are Type-A ARR. The proteins of Type-A ARR act to inhibit the signaling pathway, creating a negative feedback loop that helps to modulate the cell's response to cytokinin.[1][8]

[Click to download full resolution via product page](#)

Caption: The cytokinin signaling pathway, a multi-step phosphorelay.

Quantitative Data on Kinetin Applications

The optimal concentration of Kinetin is highly dependent on the plant species, the type of explant used, and the desired outcome (e.g., callus induction vs. shoot regeneration). Kinetin is almost always used in combination with an auxin, and the ratio between the two hormones is critical for directing morphogenesis.

Table 1: Examples of Kinetin Concentrations for Callus Induction

Plant Species	Explant Type	Kinetin Conc. (mg/L)	Other Growth Regulators	Observed Effect
Vetiveria zizanioides	Tiller	0.5	0.75 mg/L 2,4-D	Optimum callus growth. [10]
Nicotiana benthamiana	Leaf	2.0	2.0 mg/L BAP, 1.0 mg/L IAA	Suitable for whole plant regeneration.[11]

| Quercus palustris | Stem | Not optimal | 0.8 mg/L 6-BA, 0.3 mg/L NAA | High callus induction rate (90.63%) without Kinetin.[12] |

Table 2: Examples of Kinetin Concentrations for Shoot Regeneration/Proliferation

Plant Species	Explant Type	Kinetin Conc. (mg/L)	Other Growth Regulators	Observed Effect
Sorbus caloneura	Lamina	1.5	5.0 mg/L 6-BA, 0.5 mg/L NAA	Effective for direct adventitious shoot induction.[13]
Nicotiana benthamiana	Callus	0.5	2.0 mg/L BAP, 1.0 mg/L IAA	Suitable for shoot regeneration in 25 days.[11]

| Quercus palustris | Shoot tips | 0.4 | 0.3 mg/L 6-BA | Optimal for shoot proliferation (5.22 coefficient).[12] |

Experimental Protocols

Protocol 1: Preparation of Kinetin Stock Solution (1 mg/mL)

This protocol describes the preparation of a standard 1 mg/mL stock solution, which can be easily diluted for use in culture media.

Materials:

- Kinetin powder (CAS 525-79-1)
- 1N Sodium Hydroxide (NaOH)
- Sterile, purified water (e.g., double-distilled or Milli-Q)
- 100 mL volumetric flask
- Magnetic stirrer and stir bar
- Sterile storage bottle
- 0.22 μ m syringe filter for sterilization

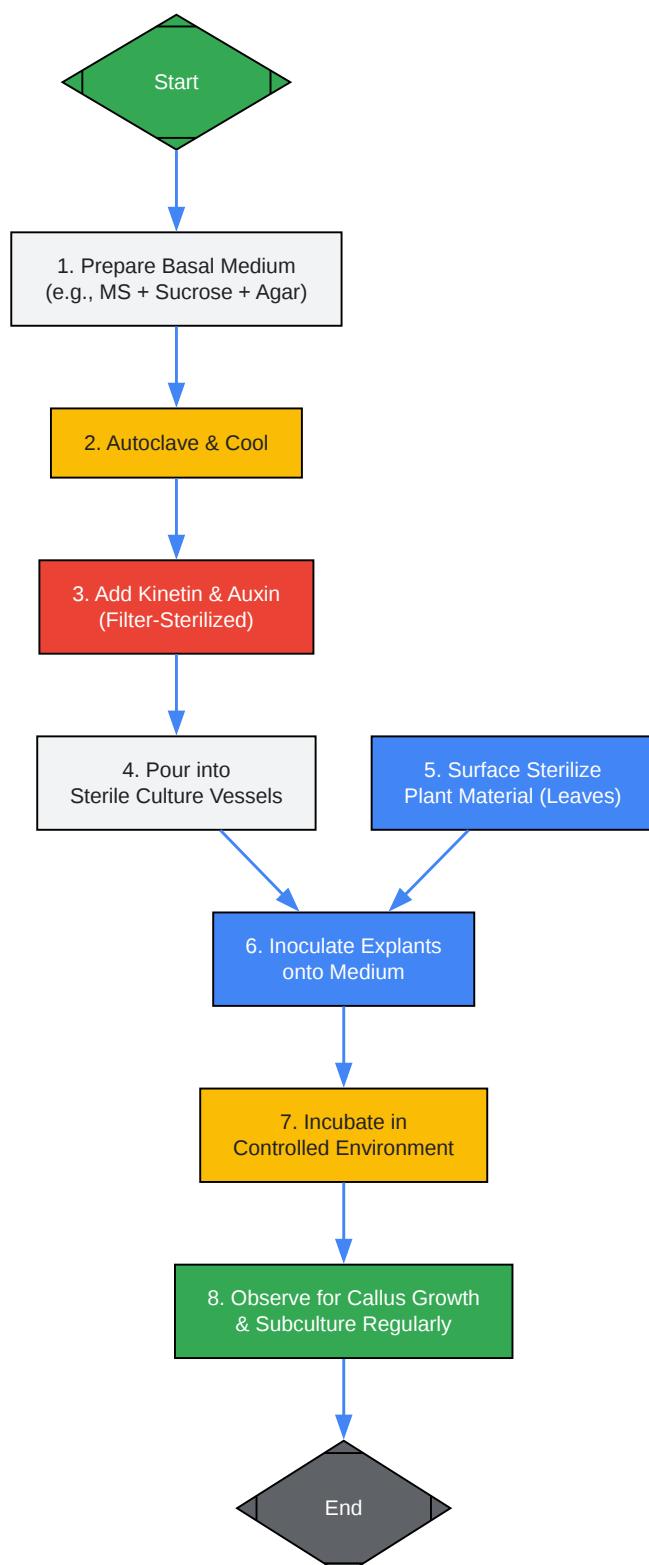
Procedure:

- Accurately weigh 100 mg of Kinetin powder and place it into the 100 mL volumetric flask.[\[14\]](#)
- Add 2-5 mL of 1N NaOH dropwise to the flask while gently swirling to dissolve the powder. [\[15\]](#)[\[16\]](#) Kinetin is poorly soluble in water but dissolves readily in dilute acid or base.[\[5\]](#)
- Once the Kinetin is fully dissolved, add approximately 80 mL of sterile, purified water.
- Place the flask on a magnetic stirrer and mix for several minutes to ensure a homogenous solution.
- Carefully add sterile, purified water to bring the final volume to the 100 mL mark.
- For sterilization, pass the solution through a 0.22 μ m syringe filter into a sterile storage bottle. Autoclaving is generally not recommended for hormone solutions as heat can degrade the compound.

- Label the bottle clearly (e.g., "Kinetin 1 mg/mL," date) and store it in a refrigerator at 2-8°C. [17] The solution should be used within a few months for best results.

Protocol 2: General Method for Callus Induction from Leaf Explants

This protocol provides a general workflow for inducing callus formation using a Kinetin-supplemented medium. The specific hormone concentrations should be optimized based on the plant species (refer to Table 1 and relevant literature).


Materials:

- Healthy young leaves from the source plant
- 70% (v/v) ethanol
- 10-20% commercial bleach solution with a drop of Tween-20
- Sterile, purified water
- Sterile petri dishes, scalpels, and forceps
- Basal culture medium (e.g., Murashige and Skoog - MS)
- Kinetin and Auxin (e.g., NAA or 2,4-D) stock solutions
- Sucrose
- Gelling agent (e.g., Agar)
- pH meter and 1N HCl/NaOH for adjustment
- Culture vessels (e.g., sterile petri dishes or jars)

Procedure:

- Medium Preparation: Prepare the basal medium (e.g., MS) by adding all components except the hormones. Add sucrose (typically 30 g/L) and adjust the pH to 5.8.[12] Add the gelling agent (e.g., agar at 6-8 g/L) and autoclave at 121°C for 20 minutes.[18]

- Hormone Addition: Allow the autoclaved medium to cool to approximately 50-60°C. Under a sterile laminar flow hood, add the required volumes of filter-sterilized Kinetin and auxin stock solutions. For callus induction, the auxin-to-cytokinin ratio is typically high.[3][4]
- Pouring Plates: Swirl the medium to mix the hormones thoroughly and pour it into sterile culture vessels. Allow the medium to solidify.
- Explant Sterilization:
 - Wash the leaves under running tap water.
 - In a laminar flow hood, immerse the leaves in 70% ethanol for 30-60 seconds.
 - Transfer to the bleach solution for 5-15 minutes (time varies by species).
 - Rinse the leaves 3-4 times with sterile, purified water.
- Explant Preparation & Inoculation: Place a sterile leaf in a sterile petri dish and cut it into small sections (explants) of about 1 cm². Place the explants onto the surface of the prepared callus induction medium.
- Incubation: Seal the culture vessels and place them in a growth chamber at 24 ± 2°C, typically under a 16/8 hour (light/dark) photoperiod or in complete darkness, which can sometimes promote callus growth.[12]
- Observation & Subculture: Observe the explants weekly for signs of callus formation at the cut edges. Subculture the developing callus to fresh medium every 3-4 weeks.

Experimental Workflow for Callus Induction

[Click to download full resolution via product page](#)

Caption: A generalized workflow for plant tissue culture callus induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytokinin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinetin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. plantmedia.com [plantmedia.com]
- 6. Cytokinins: Definition, Function and Pathways - Dora Agri-Tech [doraagri.com]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 9. Cytokinin Signaling [kieber.weebly.com]
- 10. jels.ub.ac.id [jels.ub.ac.id]
- 11. opensciencepublications.com [opensciencepublications.com]
- 12. mdpi.com [mdpi.com]
- 13. In vitro propagation, shoot regeneration, callus induction, and suspension from lamina explants of Sorbus caloneura - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytotechlab.com [phytotechlab.com]
- 15. quora.com [quora.com]
- 16. plantcelltechnology.com [plantcelltechnology.com]
- 17. kje01.com.tw [kje01.com.tw]
- 18. plantcelltechnology.com [plantcelltechnology.com]
- To cite this document: BenchChem. [Application Notes: Kinetin (N6-furfuryladenine) for Inducing Plant Cell Division]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184445#furfuryl-tetrahydropyranyladenine-for-inducing-plant-cell-division>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com